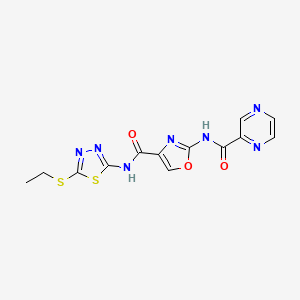

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with an ethylthio (-S-C₂H₅) group. The thiadiazole ring is linked via a carboxamide bridge to an oxazole moiety, which is further substituted at position 2 with a pyrazine-2-carboxamido group. This multi-heterocyclic architecture confers unique electronic and steric properties, distinguishing it from simpler thiadiazole derivatives.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O3S2/c1-2-24-13-20-19-12(25-13)18-10(22)8-6-23-11(16-8)17-9(21)7-5-14-3-4-15-7/h3-6H,2H2,1H3,(H,16,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQJQCBFXIJXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiadiazole Ring: Starting with an appropriate precursor such as ethylthio-substituted hydrazine, the thiadiazole ring can be formed through cyclization reactions involving sulfur and nitrogen sources under controlled conditions.

Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized from diaminomaleonitrile or similar precursors through cyclization and subsequent functionalization steps.

Construction of the Oxazole Ring: The oxazole ring is often formed via cyclodehydration reactions involving amino alcohols or similar intermediates.

Coupling Reactions: The final step involves coupling the thiadiazole, pyrazine, and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Alkoxides, amines, thiols.

Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has shown promise in various biological applications:

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives often exhibit significant antimicrobial properties. The unique structure of this compound allows it to interact with microbial targets effectively.

Anticancer Potential

Studies have highlighted the anticancer activities associated with similar thiadiazole and oxazole derivatives. The compound's ability to interact with multiple biological pathways may enhance its efficacy as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines. The findings revealed dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

Study 3: Mechanistic Insights

Research focused on understanding the interaction mechanisms between this compound and specific cellular targets involved in microbial resistance and cancer proliferation pathways.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide would depend on its specific application. In a biological context, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways. The pathways affected could include those related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

a. N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-Isopropyl-5-methylphenoxy)Acetamide (5g)

- Structure: Shares the 5-ethylthio-1,3,4-thiadiazole core but substitutes the oxazole-pyrazine moiety with a phenoxy-acetamide group.

- Properties: Melting point 168–170°C, yield 78%.

- Activity: Phenoxy derivatives in are typically evaluated for antimicrobial or agrochemical applications, whereas pyrazine-containing compounds (e.g., the target) may target enzymes like dihydrofolate reductase due to pyrazine’s resemblance to pterin .

b. N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-Methoxyphenoxy)Acetamide (5k)

- Structure: Methylthio substituent at position 5 and methoxyphenoxy-acetamide linkage.

- Properties : Lower lipophilicity (methylthio vs. ethylthio) and melting point (135–136°C). The methoxy group enhances electron-donating effects, contrasting with the electron-deficient pyrazine in the target compound .

c. N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-Oxo-3H-Phthalazine-1-Carboxamide ()

- Structure : Cyclopropyl substituent at position 5 and phthalazine-carboxamide linkage.

- Properties : Cyclopropyl introduces ring strain, increasing reactivity. The phthalazine moiety provides a larger aromatic surface for π-π stacking compared to the target’s pyrazine-oxazole system .

Heterocyclic Variations

a. 5-Pyridinyl-1,3,4-Thiadiazole-2-Carboxamides ()

- Structure : Pyridine replaces pyrazine, altering nitrogen atom positioning (1,2 vs. 1,4 in pyrazine).

- Properties: Pyridine’s basic nitrogen may improve solubility in acidic environments.

b. N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)Benzamide Derivatives (7a–7l, )

- Structure : Piperidine-ethylthio substituent and benzamide linkage.

- Properties : The piperidine group introduces basicity and flexibility, contrasting with the rigid pyrazine-oxazole system. Such derivatives are often optimized for CNS penetration .

Table 1: Key Properties of Selected Analogues

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is , with a molecular weight of approximately 350.4 g/mol. The structure incorporates various functional groups that may enhance its biological efficacy.

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of catalysts such as zinc chloride or iodine. Characterization is performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.

Anticancer Activity

Research indicates that derivatives containing thiadiazole and oxazole moieties often exhibit enhanced biological activities due to their interaction with multiple biological pathways. A study demonstrated that compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide showed significant inhibition against the A549 lung cancer cell line with IC50 values indicating potent anticancer properties .

Table 1: Anticancer Activity Against A549 Cell Line

| Compound | IC50 (µM) |

|---|---|

| Compound 6d | 5.176 ± 0.164 |

| Compound 6g | 1.537 ± 0.097 |

| Compound 6j | 8.493 ± 0.123 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that thiadiazole derivatives exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit critical enzymatic functions within pathogens.

The mechanism of action for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide likely involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. Molecular docking studies have revealed potential binding interactions with epidermal growth factor receptors (EGFR), which are crucial in many cancer types .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide:

- EGFR Inhibition : A study on hybrid compounds containing pyrazole and thiadiazole rings demonstrated promising results as EGFR inhibitors, suggesting that such compounds could serve as lead candidates for developing targeted cancer therapies .

- In Vitro Assays : In vitro assays using MTT cytotoxicity tests indicated that these compounds can significantly reduce cell viability in targeted cancer cell lines, reinforcing their potential as therapeutic agents .

Q & A

Q. What synthetic strategies are optimal for constructing the multi-heterocyclic scaffold of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide?

- Methodology : The synthesis involves sequential heterocyclization and functionalization. Key steps include:

- Thiadiazole formation : Alkylation of 1,3,4-thiadiazole-2-thiol derivatives with ethyl iodide to introduce the ethylthio group, followed by nucleophilic substitution (e.g., with chloroacetamide intermediates) .

- Oxazole-pyrazine coupling : Pyrazine-2-carboxylic acid is activated using carbodiimides (e.g., EDC/HCl) and coupled to the oxazole-4-carboxamide scaffold under anhydrous conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrazine), thiadiazole-SCH2CH3 (δ 1.3–1.5 ppm for CH3, δ 3.2–3.5 ppm for SCH2), and oxazole carbonyl (δ 165–170 ppm) .

- IR spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and thiadiazole C-S-C vibrations (~680 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Methodology :

- PASS Online® prediction : Prioritize targets (e.g., kinase inhibition, DNA intercalation) based on structural motifs .

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .

- Molecular docking : Target enzymes like EGFR or topoisomerase II using AutoDock Vina to predict binding modes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

- Methodology :

- Variation of substituents : Synthesize analogs with modified ethylthio (e.g., propylthio, arylthio) or pyrazine (e.g., methylpyrazine) groups .

- Biological evaluation : Compare IC50 values across analogs to identify critical pharmacophores. For example, ethylthio enhances membrane permeability, while pyrazine boosts π-π stacking in enzyme pockets .

- QSAR modeling : Use MOE or Schrödinger to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How should contradictory cytotoxicity data between in vitro and in vivo models be resolved?

- Methodology :

- Pharmacokinetic profiling : Assess plasma stability (e.g., mouse microsomal assays) and bioavailability (e.g., Cmax/Tmax via LC-MS) to explain efficacy gaps .

- Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may reduce activity in vivo .

- Tumor xenograft models : Validate in vivo efficacy with dose-response studies and histopathological analysis .

Q. What computational strategies can predict off-target interactions or toxicity risks?

- Methodology :

- Pharmit server : Screen against Tox21 and PubChem BioAssay databases to predict off-target binding (e.g., hERG channel inhibition) .

- ADMET prediction : Use SwissADME or ADMETlab to estimate hepatotoxicity (e.g., CYP3A4 inhibition) and cardiotoxicity risks .

- Molecular dynamics : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.